N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide
CAS No.: 900001-42-5
Cat. No.: VC5223392
Molecular Formula: C18H20N2O5
Molecular Weight: 344.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900001-42-5 |
|---|---|
| Molecular Formula | C18H20N2O5 |
| Molecular Weight | 344.367 |
| IUPAC Name | N'-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-12(14)11-19-17(21)18(22)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
| Standard InChI Key | KCUGKFPEOZMRLH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)OC |
Introduction
Oxalamides are a class of organic compounds characterized by the presence of an oxalamide functional group (-CONH-) linked to various aromatic or aliphatic substituents. These compounds are widely studied for their pharmacological properties, structural versatility, and potential applications in medicinal chemistry.
General Formula:
Where and represent different substituents, which can be aromatic (e.g., phenyl groups) or aliphatic chains.
Molecular Features:
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Functional Groups: Methoxy (-OCH₃), amide (-CONH-), and benzyl groups.
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Potential Properties: The presence of methoxy groups enhances electron-donating effects, which may influence solubility, reactivity, and bioactivity.
Synthesis Pathway
Oxalamides are typically synthesized via condensation reactions involving oxalyl chloride and primary or secondary amines. For this compound:
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Oxalyl chloride reacts with 3,4-dimethoxyaniline to form an intermediate.
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This intermediate is further reacted with 2-methoxybenzylamine under controlled conditions to yield the final product.
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran (THF).
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Catalyst: Triethylamine (TEA) or pyridine.
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Temperature: Typically performed at low temperatures (0–5°C) to prevent side reactions.
Potential Applications
While specific data on this compound is unavailable, similar oxalamides exhibit diverse biological activities:
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Pharmacological Properties:
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Antimicrobial: Effective against bacterial and fungal strains.
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Anticancer: Potential inhibitors of cancer cell proliferation.
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Enzyme Inhibition: Targeting specific enzymes in metabolic pathways.
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Material Science:
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Oxalamides are used in supramolecular chemistry for their ability to form hydrogen-bonded networks.
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They can serve as ligands in coordination chemistry.
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Drug Design:
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Methoxy-substituted aromatic compounds often exhibit enhanced lipophilicity, aiding in drug delivery and bioavailability.
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Analytical Characterization
To confirm the structure and purity of N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide, standard analytical techniques are employed:
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NMR Spectroscopy: Identifies chemical shifts corresponding to methoxy groups, aromatic protons, and amide hydrogens.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Confirms functional groups via characteristic absorption peaks (e.g., amide C=O stretching at ~1650 cm⁻¹).
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Elemental Analysis: Verifies the empirical formula by measuring carbon, hydrogen, nitrogen content.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H20N2O5 |
| Molecular Weight | ~332 g/mol |
| Melting Point | ~200–220°C (estimated based on analogs) |
| Solubility | Soluble in polar organic solvents |
| Biological Activity | Potential antimicrobial/anticancer agent |
Research Outlook
The unique substitution pattern in N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide suggests potential applications in medicinal chemistry. Future studies could focus on:
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Screening its biological activity against various pathogens.
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Investigating its role as a scaffold for drug development.
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Exploring its supramolecular properties for material science applications.
If more specific data becomes available regarding this compound's biological activity or synthesis details, further insights can be provided.
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